

# **Application Notes and Protocols for TYRA-200 Efficacy Studies in Animal Models**

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For Researchers, Scientists, and Drug Development Professionals

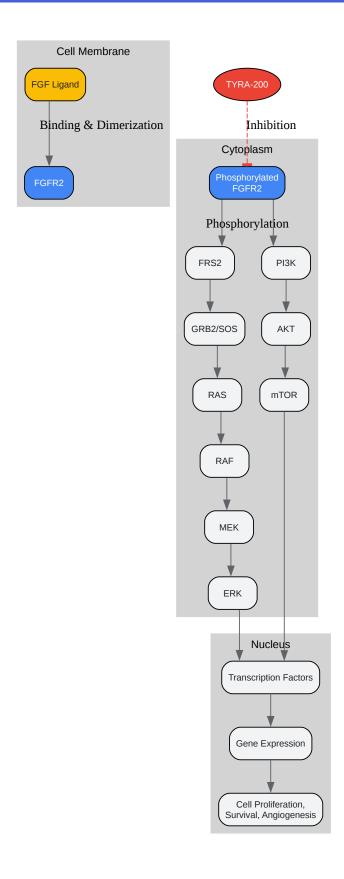
### Introduction

**TYRA-200** is an investigational, orally bioavailable, potent inhibitor of the Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1] It is specifically designed to target activating gene alterations in FGFR2 and to overcome acquired resistance mutations that can emerge during treatment with other FGFR inhibitors.[2][3] Preclinical studies have demonstrated the efficacy of **TYRA-200** in relevant animal models of human cancers harboring FGFR2 alterations. These application notes provide detailed protocols for establishing and utilizing such models to evaluate the in vivo efficacy of **TYRA-200**.

## Mechanism of Action: Overcoming Resistance in FGFR2-Driven Cancers

**TYRA-200** is engineered to bind to and inhibit the kinase activity of FGFR1, 2, and 3, thereby blocking downstream signaling pathways that promote tumor cell proliferation.[1] A key feature of **TYRA-200** is its ability to maintain potency against common resistance mutations in the FGFR2 kinase domain, including "gatekeeper" and "molecular brake" mutations, which can limit the efficacy of first-generation FGFR inhibitors.[2]





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Caption: Simplified FGFR2 signaling pathway and the inhibitory action of TYRA-200.



## **Animal Models for Efficacy Studies**

Two key animal models have been utilized in the preclinical evaluation of TYRA-200:

- AN3CA Xenograft Model: This is a human endometrial cancer model with an activating FGFR2 N550K "molecular brake" mutation.
- Ba/F3 FGFR2 V565F Allograft Model: This is a murine pro-B cell line engineered to express
  the human FGFR2 "gatekeeper" resistance mutation V565F, making it dependent on FGFR2
  signaling for survival and proliferation.

## **Quantitative Data Summary**

The following tables summarize the in vivo efficacy of **TYRA-200** in the AN3CA and Ba/F3 FGFR2 V565F models.

Table 1: Efficacy of TYRA-200 in the AN3CA Endometrial Cancer Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
Vehicle	-	-	-	
TYRA-200	10	BID, Oral	Not Reported	
TYRA-200	15	BID, Oral	80% Regression	
Futibatinib (Comparator)	15	QD, Oral	Not Reported	

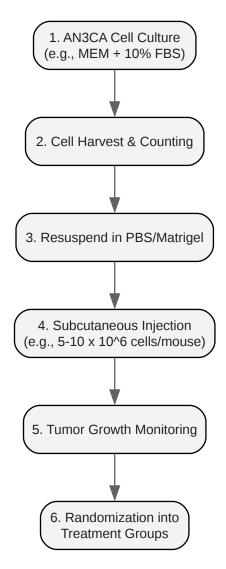
Table 2: Efficacy of TYRA-200 in the Ba/F3 FGFR2 V565F Allograft Model



Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
Vehicle	-	-	-	
TYRA-200	Not Reported	Oral	64% Regression	
Futibatinib (Comparator)	Not Reported	Oral	Not Reported	

## **Experimental Protocols**

## Protocol 1: Establishment of the AN3CA Xenograft Model





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Caption: Workflow for establishing the AN3CA xenograft model.

#### Materials:

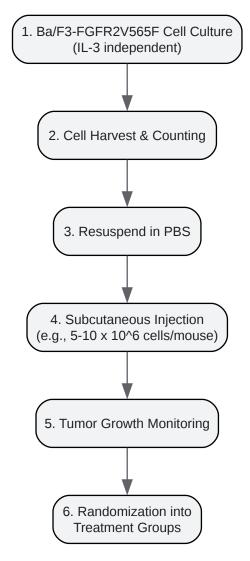
- AN3CA human endometrial cancer cell line
- Appropriate cell culture medium (e.g., MEM with 10% FBS)
- Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
- Phosphate-buffered saline (PBS)
- Matrigel (optional, can improve tumor take rate)
- Syringes and needles

#### Procedure:

- Cell Culture: Culture AN3CA cells according to standard protocols.
- Cell Preparation: Harvest cells using trypsin and wash with PBS. Perform a cell count and assess viability (e.g., using trypan blue exclusion).
- Cell Suspension: Resuspend the cells in a sterile solution, such as PBS or a 1:1 mixture of PBS and Matrigel, to a final concentration of 5-10 x 10<sup>7</sup> cells/mL.
- Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5-10 x 10<sup>6</sup> cells) into the flank of each mouse.
- Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.



## Protocol 2: Establishment of the Ba/F3 FGFR2 V565F Allograft Model



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Caption: Workflow for establishing the Ba/F3 FGFR2 V565F allograft model.

#### Materials:

- Ba/F3 cell line stably expressing human FGFR2 V565F
- Appropriate cell culture medium (IL-3 free)
- Female immunodeficient mice (e.g., BALB/c nude)

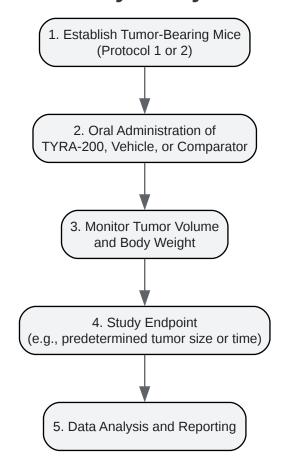


- Phosphate-buffered saline (PBS)
- Syringes and needles

#### Procedure:

- Cell Culture: Culture the engineered Ba/F3 cells in a medium without IL-3 to maintain dependence on FGFR2 signaling.
- Cell Preparation: Harvest and prepare the cells as described in Protocol 1.
- Implantation: Subcutaneously inject 5-10 x 10<sup>6</sup> cells into the flank of each mouse.
- Tumor Monitoring and Randomization: Follow the procedures outlined in Protocol 1.

## **Protocol 3: In Vivo Efficacy Study**



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Caption: General workflow for an in vivo efficacy study of TYRA-200.

#### Procedure:

- Treatment Initiation: Once mice are randomized, begin treatment with TYRA-200, a vehicle control, and any comparator compounds (e.g., futibatinib). TYRA-200 is administered orally.
- · Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
  - Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
  - Observe the mice for any other clinical signs of toxicity.
- Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a predetermined duration, or if signs of excessive toxicity are observed.
- Data Analysis: Analyze tumor growth data, comparing the treatment groups to the vehicle control group. Calculate tumor growth inhibition or regression.

## **Protocol 4: Pharmacodynamic and Biomarker Analysis**

#### Procedure:

- Tissue Collection: At the end of the efficacy study, or at specified time points, a subset of tumors from each group can be collected for pharmacodynamic and biomarker analysis.
- Western Blot Analysis:
  - Homogenize tumor tissue and extract proteins.
  - Perform Western blotting to assess the phosphorylation status of FGFR2 and downstream signaling proteins such as FRS2, ERK, and AKT to confirm target engagement and pathway inhibition.



- RNA Analysis (RNA-Seq or qRT-PCR):
  - Extract total RNA from tumor samples.
  - For qRT-PCR, analyze the expression of specific genes known to be regulated by the FGFR pathway.
  - For RNA sequencing, prepare libraries from the extracted RNA and perform sequencing to obtain a comprehensive profile of gene expression changes in response to TYRA-200 treatment. This can help identify potential biomarkers of response or resistance.

### Conclusion

The animal models and protocols described provide a framework for the in vivo evaluation of **TYRA-200**'s efficacy. The AN3CA xenograft and Ba/F3 FGFR2 V565F allograft models are valuable tools for assessing the activity of **TYRA-200** against both activating FGFR2 mutations and clinically relevant resistance mutations. Rigorous adherence to these protocols will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this promising next-generation FGFR inhibitor.

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